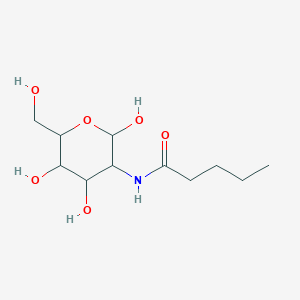

N-Valeryl-D-glucosamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-2-3-4-7(14)12-8-10(16)9(15)6(5-13)18-11(8)17/h6,8-11,13,15-17H,2-5H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSCSLWWUFMYHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Properties of N-Acyl Glucosamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-acyl glucosamine derivatives, synthetic modifications of the naturally occurring amino sugar N-acetylglucosamine (GlcNAc), are emerging as a promising class of bioactive molecules with a wide range of therapeutic applications. Their unique biological properties, particularly their anti-inflammatory, chondroprotective, and enzyme-inhibitory activities, have garnered significant interest in the fields of drug discovery and development. This technical guide provides an in-depth overview of the core biological properties of N-acyl glucosamine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anti-inflammatory Properties

N-acyl glucosamine derivatives have demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. These effects are primarily attributed to their ability to modulate the production of pro-inflammatory mediators and influence key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Cytokines and Mediators

Several studies have quantified the inhibitory effects of N-acyl glucosamine derivatives on the production of key inflammatory molecules such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and nitric oxide (NO). For instance, novel bi-deoxygenated N-acetylglucosamine derivatives, BNAG1 and BNAG2, have been shown to significantly reduce serum levels of IL-6 and TNF-α in lipopolysaccharide (LPS)-challenged mice.[1][2] BNAG1, in particular, exhibited superior inhibitory activity compared to the parent molecule, N-acetylglucosamine (NAG).[1][3]

In vitro studies using RAW 264.7 macrophage cells have further corroborated these findings, demonstrating a dose-dependent inhibition of iNOS, IL-6, TNF-α, and IL-1β expression by BNAG1.[4][5] Another study highlighted that N-acetylglucosamine nanoparticles (GlcNAc-NPs) were able to reduce virus-induced IL-6, IL-8, and TNF-α secretion at a lower concentration (0.125 mM) compared to bulk GlcNAc (4 mM).[6]

Table 1: Inhibitory Effects of N-Acyl Glucosamine Derivatives on Pro-inflammatory Mediators

| Compound | Model System | Mediator | Inhibition | Concentration/Dose | Reference |

| BNAG1 | LPS-challenged mice | Serum IL-6 | Significant reduction | 200 mg/kg | [1] |

| BNAG1 | LPS-challenged mice | Serum TNF-α | Significant reduction | 200 mg/kg | [1] |

| BNAG1 | LPS-stimulated RAW 264.7 cells | iNOS expression | Highest inhibition among tested compounds | Not specified | [4][5] |

| BNAG1 | LPS-stimulated RAW 264.7 cells | IL-6 expression | Highest inhibition among tested compounds | Not specified | [4][5] |

| BNAG1 | LPS-stimulated RAW 264.7 cells | TNF-α expression | Highest inhibition among tested compounds | Not specified | [4][5] |

| BNAG1 | LPS-stimulated RAW 264.7 cells | IL-1β expression | Highest inhibition among tested compounds | Not specified | [4][5] |

| N-acetylglucosamine (GlcNAc) | Influenza A virus-infected MDCK cells | Cytopathic effect | 50% inhibition | 4 mM | [6] |

| N-acetylglucosamine nanoparticles (GlcNAc-NPs) | Influenza A virus-infected MDCK cells | Cytopathic effect | 50% inhibition | 0.125 mM | [6] |

| N-acetylglucosamine nanoparticles (GlcNAc-NPs) | Adenovirus-infected A549 cells | IL-6, IL-8, TNF-α production | Significant reduction | 0.125 mM | [6] |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of N-acyl glucosamine derivatives are closely linked to their ability to modulate intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[7] The activity of NF-κB is, in turn, influenced by O-GlcNAcylation, a dynamic post-translational modification involving the attachment of a single N-acetylglucosamine molecule to serine and threonine residues of proteins.[8][9][10][11][12]

Increased flux through the hexosamine biosynthetic pathway (HBP), which produces the substrate for O-GlcNAcylation (UDP-GlcNAc), can lead to altered O-GlcNAcylation of NF-κB subunits, thereby affecting its transcriptional activity.[11] Some studies suggest that increased O-GlcNAcylation of the p65 subunit of NF-κB can enhance its activity, promoting inflammation.[8] Conversely, other reports indicate that O-GlcNAcylation can have anti-inflammatory effects by inhibiting the NF-κB pathway.[8] This highlights the complex and context-dependent role of O-GlcNAcylation in inflammation.

Chondroprotective Effects

N-acyl glucosamine derivatives have shown promise in the context of osteoarthritis and cartilage health due to their ability to influence chondrocyte function and the synthesis of essential extracellular matrix components.

Regulation of Proteoglycan and Hyaluronan Synthesis

Proteoglycans and hyaluronan are critical components of the cartilage matrix, providing it with resilience and lubricating properties. Studies have shown that N-acylation of glucosamine can modulate the synthesis of these molecules by chondrocytes. For instance, N-butyryl glucosamine (GlcNBu) has been observed to stimulate cell proliferation and proteoglycan synthesis in bovine and human articular chondrocytes, whereas glucosamine itself showed inhibitory effects.[13]

Furthermore, N-acetylglucosamine has been found to stimulate hyaluronan synthesis in human articular chondrocytes, an effect associated with the upregulation of hyaluronan synthase-2 (HAS-2).[14] In contrast, glucosamine was shown to inhibit both hyaluronan and sulfated glycosaminoglycan (SGAG) synthesis.[14]

Table 2: Effects of N-Acyl Glucosamine Derivatives on Chondrocyte Function

| Compound | Cell Type | Effect on Proliferation | Effect on Proteoglycan Synthesis | Effect on Hyaluronan Synthesis | Reference |

| Glucosamine (GlcN) | Bovine & Human Articular Chondrocytes | Inhibited | Inhibited | Inhibited | [13][14] |

| N-acetylglucosamine (GlcNAc) | Human Articular Chondrocytes | No significant effect | Slight increase | Stimulated | [13][14] |

| N-butyryl glucosamine (GlcNBu) | Bovine & Human Articular Chondrocytes | Stimulated | Stimulated | Not specified | [13] |

Inhibition of Matrix-Degrading Enzymes

In addition to promoting matrix synthesis, certain N-acyl glucosamine derivatives can inhibit enzymes that degrade the cartilage matrix. For example, N-acetylglucosamine nanoparticles (GlcNAc NP) have been shown to decrease the production of matrix metalloproteinase-1 (MMP-1) and MMP-3 in human primary chondrocytes stimulated with TNF-α.[15]

Enzyme Inhibition

N-acyl glucosamine derivatives can act as inhibitors of various enzymes, which contributes to their therapeutic potential.

Inhibition of Hyaluronan Synthase

As precursors and structural analogues of the substrates for hyaluronan synthesis, certain N-acyl glucosamine derivatives can act as inhibitors of hyaluronan synthases. A fluorine-containing glucosamine analog has been shown to exhibit significant inhibitory activity on hyaluronan synthesis in pancreatic cancer cells, with an IC50 value of 30 μM for antiproliferative activity.[16]

Table 3: Enzyme Inhibitory Activity of N-Acyl Glucosamine Derivatives

| Derivative | Target Enzyme | Cell Line | IC50 Value | Reference |

| 3-fluorine-containing glucosamine analog | Hyaluronan Synthase | KP1-NL pancreatic cancer cells | 30 μM (for antiproliferation) | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of N-Acyl Glucosamine Derivatives

Protocol 4.1.1: General Procedure for N-acylation of D-Glucosamine Hydrochloride [17][18]

-

Preparation of Glucosamine Free Base:

-

Suspend D-glucosamine hydrochloride in methanol.

-

Add an equivalent amount of sodium methoxide in methanol to the suspension. This generates a supersaturated solution of D-glucosamine and a precipitate of sodium chloride.

-

Filter the mixture to remove the sodium chloride. The filtrate contains the glucosamine free base.

-

-

N-acylation:

-

To the methanolic solution of glucosamine free base, add 1.5 to 2 equivalents of the desired acylating agent (e.g., acetic anhydride for N-acetylglucosamine, or another acid anhydride/chloride for other N-acyl derivatives) at room temperature.

-

Stir the reaction mixture. Crystallization of the N-acyl glucosamine derivative often begins shortly.

-

Allow the reaction to proceed for a specified time (e.g., 1 hour to overnight), potentially with cooling to complete crystallization.

-

Collect the crystalline product by filtration, wash with cold methanol, and dry.

-

Protocol 4.1.2: Synthesis of a 3-fluorine-containing Glucosamine Analog [16]

This is a multi-step synthesis and is provided as a conceptual workflow. For detailed reagent quantities and reaction conditions, please refer to the original publication.

In Vitro Anti-inflammatory Assay

Protocol 4.2.1: Measurement of Nitric Oxide and Cytokine Production in RAW 264.7 Macrophages [4][5][19]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS).

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere.

-

Treatment:

-

Pre-treat the cells with various concentrations of the N-acyl glucosamine derivatives for a specified period (e.g., 2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no LPS) and an LPS-only control.

-

-

Incubation: Incubate the cells for a further period (e.g., 18-24 hours).

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an aliquot of the supernatant with an equal volume of Griess reagent.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Use the collected cell culture supernatant.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., IL-6, TNF-α) according to the manufacturer's instructions.

-

Western Blot Analysis of O-GlcNAcylation

Protocol 4.3.1: Detection of Global O-GlcNAcylation Levels [20][21][22]

-

Cell Lysis:

-

Treat cells with the N-acyl glucosamine derivative of interest.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc antibody [RL2] or [CTD110.6]).

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).

-

Hyaluronan Synthesis and Quantification

Protocol 4.4.1: In Vitro Assay for Hyaluronan Synthase Activity [23]

This assay typically involves providing membranes from cells expressing hyaluronan synthase with the necessary substrates, including a radiolabeled precursor, and measuring the incorporation of the radiolabel into high-molecular-weight hyaluronan.

Protocol 4.4.2: Particle Exclusion Assay for Pericellular Hyaluronan Matrix [24]

-

Cell Culture: Culture cells of interest on a suitable surface.

-

Treatment: Treat the cells with the N-acyl glucosamine derivatives.

-

Visualization: Add fixed red blood cells to the culture. The red blood cells are excluded from the area occupied by the pericellular hyaluronan coat.

-

Imaging and Quantification: Visualize the exclusion zones around the cells using a microscope and quantify the area of exclusion using image analysis software.

Protocol 4.4.3: Quantification of Hyaluronan by ELISA-like Assay

Commercially available ELISA-like kits can be used to quantify the amount of hyaluronan in cell culture supernatants or other biological samples. These assays typically involve the use of a hyaluronan-binding protein.

Conclusion

N-acyl glucosamine derivatives represent a versatile class of compounds with significant therapeutic potential, particularly in the management of inflammatory conditions and degenerative joint diseases. Their biological activities are multifaceted, involving the modulation of inflammatory signaling pathways, regulation of extracellular matrix synthesis, and inhibition of key enzymes. The ability to chemically modify the N-acyl group allows for the fine-tuning of their biological properties, opening up new avenues for the design of more potent and specific therapeutic agents. Further research into the structure-activity relationships and the precise molecular mechanisms of action of these derivatives will be crucial for their successful translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. O-GlcNAcylation and Inflammation: A Vast Territory to Explore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of O-GlcNAcylation in innate immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. O-GlcNAcylation in immunity and inflammation: An intricate system (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | The Role of O-GlcNAcylation in Immune Cell Activation [frontiersin.org]

- 13. N-acylation of glucosamine modulates chondrocyte growth, proteoglycan synthesis, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. US7511134B1 - Method for preparing N-acetylglucosamine - Google Patents [patents.google.com]

- 19. ecopersia.modares.ac.ir [ecopersia.modares.ac.ir]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. In Vitro Assay for Hyaluronan Synthase | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

N-Valeryl-D-glucosamine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Valeryl-D-glucosamine, also known as N-Pentanoyl-D-glucosamine, is a derivative of the naturally occurring amino sugar D-glucosamine. This comprehensive technical guide details its chemical structure, physicochemical properties, and potential biological significance. This document provides an overview of its synthesis, purification, and analytical methods, and explores its potential role in inflammatory pathways, drawing parallels with structurally related N-acyl-D-glucosamine derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is characterized by a D-glucosamine core with a valeryl (pentanoyl) group attached to the amino group at the C-2 position.

Chemical Formula: C₁₁H₂₁NO₆[1]

SMILES: CCCCC(=O)N[C@@H]1--INVALID-LINK--CO)O">C@HO

CAS Number: 63223-57-4[1]

Synonyms: N-Pentanoyl-D-glucosamine, 2-Deoxy-2-pentanamido-D-glucopyranose, 2-Deoxy-2-valeramido-D-glucopyranose

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 263.29 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Density | 1.34 g/cm³ | |

| Boiling Point | 578.1 °C at 760 mmHg | |

| Flash Point | 303.4 °C | |

| Specific Rotation ([α]D²⁰) | +33° to +39° (c=1 in H₂O) | |

| Solubility | Information not available | |

| Melting Point | Information not available |

Synthesis and Purification

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound, based on general methods for N-acylation of glucosamine.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (General)

A likely protocol, adapted from the synthesis of other N-acyl-D-glucosamine derivatives, would involve the following steps:

-

Preparation of Free D-Glucosamine: D-glucosamine hydrochloride is dissolved in a suitable solvent, such as methanol. An equimolar amount of a base, like sodium methoxide, is added to neutralize the hydrochloride and precipitate sodium chloride, yielding a solution of free D-glucosamine.

-

N-Acylation: The solution of free D-glucosamine is then treated with an acylating agent. For the synthesis of this compound, valeric anhydride or valeryl chloride would be the appropriate reagent. The reaction is typically carried out at room temperature with stirring.

-

Isolation of Crude Product: Upon completion of the reaction, the crude this compound may precipitate from the solution or be obtained by removal of the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Techniques

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide and hydroxyl groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and specific signaling pathways modulated by this compound is limited in the current scientific literature. However, research on structurally similar N-acyl-D-glucosamine derivatives, particularly those with longer acyl chains, provides valuable insights into its potential pharmacological effects.

Potential Anti-Inflammatory Properties

Studies on N-palmitoyl-D-glucosamine, a longer-chain N-acyl derivative, have demonstrated significant anti-inflammatory effects. This compound has been shown to inhibit the Toll-like receptor 4 (TLR-4) and the NLRP3 inflammasome pathway. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

The proposed mechanism of action for N-palmitoyl-D-glucosamine, which may be relevant to this compound, is depicted in the following signaling pathway diagram.

Caption: Potential anti-inflammatory signaling pathway of N-acyl-D-glucosamine derivatives.

It is plausible that this compound may exert similar, albeit potentially less potent, anti-inflammatory effects due to its shorter acyl chain length. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Other Potential Applications

This compound is also marketed as a biochemical reagent for life science research and has been mentioned in the context of cosmetics for its potential skin-hydrating properties.[2]

Conclusion

This compound is a chemically well-defined derivative of D-glucosamine. While its physicochemical properties are partially characterized, further investigation is needed to determine key parameters such as its melting point and solubility. The synthesis can likely be achieved through standard N-acylation procedures, although a detailed, optimized protocol has yet to be published. The biological activity of this compound remains largely unexplored; however, based on the known anti-inflammatory effects of structurally related compounds, it represents a promising candidate for further investigation in the context of inflammatory diseases. This technical guide provides a foundational overview to encourage and support future research and development efforts centered on this intriguing molecule.

References

Navigating the Physicochemical Landscape of N-Valeryl-D-glucosamine: A Technical Guide to Aqueous Solubility and Stability

For Immediate Release

This technical guide offers an in-depth exploration of the aqueous solubility and stability of N-Valeryl-D-glucosamine, a derivative of D-glucosamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines key experimental protocols, and provides a framework for understanding the behavior of this compound in aqueous environments.

Executive Summary

This compound, an N-acylated derivative of the naturally occurring amino sugar D-glucosamine, holds potential in various biomedical applications. Understanding its solubility and stability in aqueous solutions is paramount for formulation development, preclinical testing, and ensuring therapeutic efficacy. This guide addresses a notable gap in readily available, specific data for this compound by leveraging information on analogous compounds, particularly N-Acetyl-D-glucosamine (NAG), to infer its physicochemical properties. While direct quantitative data for this compound is scarce in publicly accessible literature, this guide provides a robust predictive framework based on chemical principles and data from closely related molecules.

Introduction to this compound

This compound is a monosaccharide derivative where a valeryl group (a five-carbon acyl chain) is attached to the amino group of D-glucosamine. This modification alters the lipophilicity of the parent molecule, which can influence its biological activity, membrane permeability, and formulation characteristics. As with other N-acyl-D-glucosamine derivatives, its utility is closely tied to its behavior in aqueous media.

Aqueous Solubility Profile

Direct, quantitative solubility data for this compound in aqueous solutions at varying pH and temperatures is not extensively reported in the scientific literature. However, based on general principles of physical chemistry and data from related compounds, a qualitative and semi-quantitative assessment can be made.

It is generally observed that for N-acyl-D-glucosamine derivatives, an increase in the carbon chain length of the N-acyl group leads to a decrease in aqueous solubility due to increased lipophilicity[1]. Therefore, this compound is expected to be less soluble in water than its shorter-chain analogue, N-Acetyl-D-glucosamine (NAG).

For comparative purposes, the reported aqueous solubility of N-Acetyl-D-glucosamine is presented below.

Table 1: Reported Aqueous Solubility of N-Acetyl-D-glucosamine (NAG)

| Solvent System | Temperature (°C) | Reported Solubility |

| Water | Not Specified | 50 mg/mL |

| PBS (pH 7.2) | Not Specified | ~5 mg/mL |

| Water | 25 | Not explicitly quantified, but used for dissolution studies |

Note: The discrepancy in reported solubility values for NAG may be attributed to differences in experimental conditions, such as pH and the presence of salts.

Based on these data, it is reasonable to hypothesize that the solubility of this compound in aqueous buffers at physiological pH is likely to be in the low mg/mL range or potentially lower.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is primarily dictated by the chemical integrity of the N-acyl (amide) linkage and the glycosidic bond of the pyranose ring.

Hydrolysis of the N-Acyl Linkage

The amide bond in this compound can undergo hydrolysis to yield D-glucosamine and valeric acid. This degradation is typically catalyzed by acidic or basic conditions and is temperature-dependent. Studies on N-Acetyl-D-glucosamine have shown that the N-acetyl group can be removed by acid hydrolysis[2]. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

Degradation under Forced Conditions

Forced degradation studies, a common practice in pharmaceutical development, involve exposing the compound to harsh conditions to predict its long-term stability and identify potential degradation products. For N-acyl-D-glucosamines, these studies would typically include:

-

Acidic and Basic Hydrolysis: Incubation in acidic and basic solutions at elevated temperatures.

-

Oxidative Degradation: Treatment with oxidizing agents like hydrogen peroxide.

-

Thermal Stress: Exposure to high temperatures in both solid and solution states.

-

Photostability: Exposure to light of specific wavelengths.

Studies on N-Acetyl-D-glucosamine in subcritical water have demonstrated its degradation into various smaller molecules, indicating that under extreme temperature and pressure, both the N-acyl group and the sugar moiety can degrade[3][4].

Table 2: Predicted Stability Profile of this compound in Aqueous Solution

| Condition | Potential Degradation Pathway | Primary Degradation Products |

| Acidic (pH < 4) | Hydrolysis of the N-acyl amide bond | D-glucosamine, Valeric Acid |

| Neutral (pH 6-8) | Generally stable, slow hydrolysis possible over time | Minimal degradation expected under ambient conditions |

| Basic (pH > 9) | Base-catalyzed hydrolysis of the N-acyl amide bond | D-glucosamine, Valerate |

| Oxidative Stress | Oxidation of the pyranose ring and/or acyl chain | Various oxidized derivatives |

| High Temperature | Accelerated hydrolysis and potential ring-opening/fragmentation | D-glucosamine, Valeric Acid, smaller degradation products |

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Stability Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. HPLC is the most common technique for this purpose.

Methodology:

-

Method Development: Develop an HPLC method capable of resolving this compound from its potential degradation products (D-glucosamine, valeric acid) and any other impurities.

-

Forced Degradation:

-

Acidic: Dissolve this compound in a dilute acid (e.g., 0.1 N HCl) and heat (e.g., 60-80 °C) for a defined period.

-

Basic: Dissolve the compound in a dilute base (e.g., 0.1 N NaOH) and heat.

-

Oxidative: Treat a solution of the compound with a dilute solution of hydrogen peroxide at room temperature or with gentle heating.

-

Thermal: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C).

-

Photolytic: Expose a solution of the compound to UV and visible light.

-

-

Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.

-

Data Evaluation: Determine the rate of degradation and identify the major degradation products.

Visualized Workflows and Pathways

To aid in the conceptualization of the experimental and chemical processes, the following diagrams are provided.

Conclusion and Future Directions

For researchers and drug development professionals, the experimental protocols outlined in this guide provide a clear roadmap for obtaining the necessary empirical data to support formulation and development activities. Such studies are critical for advancing our understanding of this compound and unlocking its full therapeutic potential. It is recommended that comprehensive solubility and stability studies be conducted to generate robust data for this promising compound.

References

N-Valeryl-D-glucosamine: A Technical Overview of its Putative Mechanism of Action in Cellular Models

Disclaimer: Scientific literature detailing the specific mechanism of action of N-Valeryl-D-glucosamine in cellular models is limited. This document provides a technical overview based on the published mechanisms of its close structural analogs, primarily N-Butyryl-D-glucosamine and N-Palmitoyl-D-glucosamine. The valeryl group, a five-carbon acyl chain, suggests that this compound likely exhibits biological activities that are influenced by its lipophilicity, potentially impacting its cellular uptake and interaction with molecular targets.

Introduction

This compound is a derivative of D-glucosamine, an amino sugar that is a fundamental building block of various macromolecules, including glycoproteins and glycosaminoglycans. The addition of a valeryl group to the amino group of D-glucosamine increases its lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets. While this compound itself is not extensively studied, research on other N-acyl-D-glucosamine derivatives provides a framework for understanding its potential cellular effects, particularly in the contexts of inflammation, cancer, and tissue regeneration.

Putative Anti-Inflammatory Mechanism of Action

Based on studies of analogs like N-Palmitoyl-D-glucosamine, this compound is hypothesized to exert anti-inflammatory effects by modulating key inflammatory signaling pathways.

Inhibition of Toll-Like Receptor 4 (TLR4) Signaling

N-acylated glucosamine derivatives with longer acyl chains have been shown to interfere with the TLR4 signaling pathway, which is a critical initiator of the innate immune response and subsequent inflammation.

-

Experimental Protocol: In Vitro TLR4 Activation Assay

-

Cell Line: RAW 264.7 murine macrophages.

-

Treatment: Cells are pre-incubated with varying concentrations of the N-acyl-D-glucosamine derivative (e.g., 1-100 µM) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) (100 ng/mL) is added to the culture medium to activate TLR4.

-

Endpoint Analysis: After 24 hours, the supernatant is collected to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA. Cell lysates are also prepared to analyze the activation of downstream signaling molecules like NF-κB via Western blotting.

-

-

Signaling Pathway:

Putative inhibition of the TLR4 signaling pathway.

Modulation of NLRP3 Inflammasome Activity

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the production of active IL-1β and IL-18. N-Palmitoyl-D-glucosamine has been shown to downregulate the activation of the NLRP3 inflammasome.

-

Experimental Protocol: NLRP3 Inflammasome Activation Assay

-

Cell Line: Bone marrow-derived macrophages (BMDMs).

-

Priming: Cells are primed with LPS (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Treatment: Cells are then treated with the N-acyl-D-glucosamine derivative for 1 hour.

-

Activation: ATP (5 mM) or nigericin (10 µM) is added for 30-60 minutes to activate the NLRP3 inflammasome.

-

Endpoint Analysis: The supernatant is analyzed for mature IL-1β by ELISA or Western blot. Cell lysates are analyzed for the expression of NLRP3 components.

-

Potential Anti-Cancer Activity

Glucosamine and its derivatives have been investigated for their anti-cancer properties. The proposed mechanisms often involve the induction of apoptosis and the inhibition of cell proliferation.

Induction of Apoptosis

N-acylated glucosamine analogs may induce apoptosis in cancer cells through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.

-

Experimental Protocol: Apoptosis Assay

-

Cell Lines: Human cancer cell lines (e.g., prostate cancer DU145, breast cancer MCF-7).

-

Treatment: Cells are treated with a range of concentrations of the N-acyl-D-glucosamine derivative for 24-72 hours.

-

Endpoint Analysis: Apoptosis can be assessed by:

-

Annexin V/Propidium Iodide (PI) Staining: Analyzed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Measuring the activity of key executioner caspases like caspase-3 and caspase-7.

-

Western Blotting: Analyzing the cleavage of PARP and the expression levels of Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL).

-

-

-

Data Presentation: Effect of N-Acyl-D-Glucosamine Analogs on Cancer Cell Viability

| Cell Line | Compound | Concentration (mM) | % Viability Reduction (Mean ± SD) |

| DU145 | Glucosamine | 5 | 45 ± 5 |

| MCF-7 | N-Acetyl-D-Glucosamine | 10 | 30 ± 7 |

Note: Data is illustrative and based on general findings for glucosamine and its derivatives.

Inhibition of Cell Proliferation

The anti-proliferative effects of glucosamine derivatives may be linked to the disruption of key signaling pathways that control cell growth and division.

-

Experimental Protocol: Cell Proliferation Assay

-

Cell Lines: Various cancer cell lines.

-

Treatment: Cells are seeded in 96-well plates and treated with different concentrations of the N-acyl-D-glucosamine derivative.

-

Endpoint Analysis: Cell proliferation is measured at different time points (e.g., 24, 48, 72 hours) using assays such as:

-

MTT Assay: Measures mitochondrial metabolic activity.

-

BrdU Incorporation Assay: Measures DNA synthesis.

-

-

-

Signaling Pathway:

Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Chondroprotective Effects

N-acylated glucosamine derivatives, particularly N-butyryl glucosamine, have shown promise in promoting cartilage matrix gene expression, suggesting a potential role in osteoarthritis management.

-

Experimental Protocol: Chondrocyte Gene Expression Analysis

-

Primary Cells: Isolated neonatal rat femoral condyle chondrocytes.

-

Culture: Cells are cultured in the presence of the N-acyl-D-glucosamine derivative for several days (e.g., 3-6 days).

-

Endpoint Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of key cartilage matrix genes such as Collagen Type II (COL2A1) and Aggrecan (ACAN).

-

Western Blotting: To analyze the protein expression of Collagen Type II and Aggrecan.

-

-

-

Data Presentation: Effect of N-Acyl-D-Glucosamine Analogs on Chondrocyte Gene Expression

| Treatment | Gene | Fold Change in mRNA Expression (vs. Control) |

| N-Butyryl-D-glucosamine | COL2A1 | 2.5 ± 0.4 |

| N-Butyryl-D-glucosamine | ACAN | 1.8 ± 0.3 |

Note: Data is illustrative and based on published findings for N-butyryl glucosamine.

-

Experimental Workflow:

Workflow for assessing chondroprotective effects.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the available data on its structural analogs provide a strong foundation for hypothesizing its biological activities. The increased lipophilicity conferred by the valeryl group likely enhances its cellular uptake and interaction with key signaling molecules involved in inflammation, cancer progression, and cartilage homeostasis. Further research is warranted to elucidate the specific molecular targets and signaling pathways directly modulated by this compound to validate its potential as a therapeutic agent.

Enzymatic Synthesis of N-Valeryl-D-glucosamine from D-glucosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the enzymatic synthesis of N-Valeryl-D-glucosamine, a derivative of D-glucosamine with potential applications in drug development and glycobiology. The core of this methodology is the selective N-acylation of D-glucosamine using valeric acid as the acyl donor, catalyzed by a promiscuous acylase. This document provides a comprehensive overview of a proposed enzymatic approach, detailed experimental protocols, and expected quantitative outcomes based on analogous reactions. Furthermore, it includes essential visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding and practical implementation of the synthesis.

Introduction

N-acyl-D-glucosamine (NAGlc) derivatives are a class of compounds with significant interest in the pharmaceutical and biotechnology sectors. The specific N-acylation of D-glucosamine can modulate its biological activity, bioavailability, and therapeutic potential. This compound, in particular, is an intriguing derivative for which enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods, which often require complex protection and deprotection steps.

This guide focuses on a chemoenzymatic strategy employing a robust acylase for the direct N-valerylation of D-glucosamine. The proposed methodology is based on the successful enzymatic acylation of glucosamine with various carboxylic acids, suggesting a high probability of success with valeric acid.

The Enzymatic Approach: Acylase-Catalyzed N-Acylation

The key to this synthesis is the use of an acylase with broad substrate specificity. An acylase from Cyclobacterium marinum (CmCDA) has been identified as a promising candidate, demonstrating the ability to catalyze the N-acylation of glucosamine with a variety of short-chain carboxylic acids.[1][2] This enzyme facilitates the direct condensation of the amino group of D-glucosamine with the carboxyl group of valeric acid, forming a stable amide bond.

Reaction Principle:

D-Glucosamine + Valeric Acid ---(CmCDA Acylase)---> this compound + H₂O

This enzymatic approach is advantageous due to its high chemoselectivity for the amino group, avoiding acylation of the hydroxyl groups on the sugar backbone.

Quantitative Data on Acylase-Catalyzed N-Acylation

| Acyl Donor | Product | Conversion Rate (%) |

| Acetic Acid | N-Acetyl-D-glucosamine | ~50 |

| Propionic Acid | N-Propionyl-D-glucosamine | ~46 |

| Butyric Acid | N-Butyryl-D-glucosamine | ~42 |

| Valeric Acid (Projected) | This compound | ~40-45 |

Data for acetic, propionic, and butyric acid are adapted from literature on analogous enzymatic systems.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the enzymatic synthesis of this compound. This protocol is a representative procedure based on established methods for similar N-acylations and may require optimization.

Materials and Reagents

-

D-Glucosamine hydrochloride

-

Valeric acid

-

Recombinant CmCDA acylase (or other suitable lipase/acylase)

-

Sodium phosphate buffer (pH 7.5)

-

Sodium hydroxide (for pH adjustment)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol mixture)

-

Deuterium oxide (D₂O) for NMR analysis

Enzyme Expression and Purification (if required)

If the CmCDA acylase is not commercially available, it can be expressed recombinantly in E. coli and purified using standard protein purification techniques, such as immobilized metal affinity chromatography (IMAC).

Enzymatic Synthesis of this compound

-

Reaction Setup:

-

Dissolve D-glucosamine hydrochloride and valeric acid in sodium phosphate buffer (50 mM, pH 7.5). A typical starting concentration would be 50 mM D-glucosamine and 250 mM valeric acid (a 5-fold molar excess of the acyl donor).

-

Adjust the pH of the solution to 7.5 with sodium hydroxide.

-

Add the purified CmCDA acylase to the reaction mixture. A suitable enzyme concentration would be in the range of 0.1-0.5 mg/mL.

-

The total reaction volume can be scaled as needed.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol (e.g., 3:1 v/v) solvent system or by High-Performance Liquid Chromatography (HPLC).

-

Product Purification

-

Enzyme Removal:

-

Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 15 minutes) followed by centrifugation to pellet the denatured protein.

-

-

Extraction of Unreacted Valeric Acid:

-

The supernatant can be washed with ethyl acetate to remove the excess unreacted valeric acid.

-

-

Chromatographic Purification:

-

The aqueous solution containing this compound can be concentrated under reduced pressure.

-

The resulting residue is then purified by silica gel column chromatography using a chloroform:methanol gradient to yield the pure product.[3]

-

Product Characterization

The purified this compound should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic acylation of D-glucosamine with valeric acid.

Caption: Workflow for this compound synthesis.

Caption: Key relationships in the synthesis strategy.

Conclusion

The enzymatic synthesis of this compound from D-glucosamine represents a highly promising and sustainable method for producing this valuable compound. The use of an acylase like CmCDA offers high selectivity and avoids the need for complex protecting group chemistry. While the protocol provided herein is based on analogous reactions and may require optimization, it serves as a robust starting point for researchers and drug development professionals. The successful implementation of this chemoenzymatic strategy will pave the way for the exploration of this compound and other novel N-acyl-D-glucosamine derivatives in various therapeutic and research applications.

References

The Role of N-Valeryl-D-glucosamine in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Valeryl-D-glucosamine, an N-acylated derivative of the amino sugar D-glucosamine, is emerging as a molecule of interest in the field of glycobiology and therapeutic development. While direct research on this specific compound is limited, studies on structurally similar N-acyl-D-glucosamine analogs, particularly N-butyryl-D-glucosamine (GlcNBu), provide compelling insights into its potential biological activities. This technical guide synthesizes the current understanding of N-acyl-D-glucosamines, focusing on their influence on cellular processes, relevant metabolic and signaling pathways, and experimental methodologies. The data presented herein, largely derived from studies on N-butyryl-D-glucosamine, serves as a foundational resource for investigating the therapeutic potential of this compound in areas such as joint health and bone metabolism.

Introduction to N-Acyl-D-Glucosamines

Glucosamine and its N-acetylated form, N-acetyl-D-glucosamine (GlcNAc), are fundamental components of complex carbohydrates that play critical roles in the structure and function of cells and tissues.[1] The N-acylation of D-glucosamine with fatty acids of varying chain lengths can significantly alter its biological properties.[2] this compound, featuring a five-carbon valeryl group, is hypothesized to possess unique characteristics that may influence its uptake, metabolism, and interaction with cellular machinery.

Potential Metabolic Integration: The Hexosamine Biosynthesis Pathway

It is anticipated that this compound, upon cellular uptake, would intersect with the Hexosamine Biosynthesis Pathway (HBP). The HBP is a critical metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital building block for glycosylation.[3][4] Exogenously supplied glucosamine derivatives can enter this pathway, potentially influencing the intracellular pool of UDP-GlcNAc and subsequent glycosylation events.[3]

The entry of N-acylated glucosamines into the HBP may involve initial phosphorylation. The subsequent metabolic fate of the N-valeryl group is currently unknown and represents a key area for future research.

Biological Activities: Insights from N-Butyryl-D-Glucosamine

Given the structural similarity, the biological effects of N-butyryl-D-glucosamine (GlcNBu) provide a valuable framework for predicting the activities of this compound.

Effects on Chondrocyte Gene Expression

Studies on bovine and human articular chondrocytes have demonstrated that N-acylation of glucosamine can modulate cartilage matrix gene expression.[2] Notably, GlcNBu has been shown to stimulate the expression of key cartilage components.

| Compound | Concentration | Cell Type | Effect on Type II Collagen mRNA | Effect on Aggrecan mRNA | Reference |

| N-butyryl-D-glucosamine | 10 mM | Neonatal Rat Chondrocytes | Significant Increase | Significant Increase | [5] |

| N-acetyl-D-glucosamine | 10 mM | Neonatal Rat Chondrocytes | No Significant Effect | No Significant Effect | [5] |

| N-propionyl-D-glucosamine | 10 mM | Neonatal Rat Chondrocytes | No Significant Effect | No Significant Effect | [5] |

Table 1: Effects of N-Acyl-D-Glucosamine Derivatives on Chondrocyte Gene Expression.

These findings suggest that the length of the N-acyl chain is a critical determinant of biological activity, with the butyryl group (and potentially the valeryl group) being more effective than shorter acyl chains in promoting a chondroprotective phenotype.[5]

Influence on Bone Metabolism

Research using a rat model of arthritis has indicated that GlcNBu can preserve subchondral bone density and quality.[6] In a separate study using an ovariectomized rat model for postmenopausal osteoporosis, GlcNBu was also found to preserve bone mineral properties.[7]

| Treatment Group | Ankle Swelling Reduction (vs. Arthritis Control) | Bone Mineral Density (BMD) | Reference |

| GlcNBu (20 mg/kg/day) | Inhibition observed | Preserved or enhanced | [6][8] |

| GlcNBu (200 mg/kg/day) | ~33% (statistically significant) | Preserved or enhanced | [6][8] |

Table 2: Effects of N-Butyryl-D-Glucosamine in a Rat Arthritis Model.

These results highlight the potential of N-acylated glucosamines in the management of bone and joint disorders.

Potential Signaling Mechanisms: O-GlcNAcylation and Beyond

A primary mechanism through which UDP-GlcNAc, the end-product of the HBP, exerts its regulatory effects is through O-GlcNAcylation. This dynamic post-translational modification involves the attachment of a single GlcNAc moiety to serine or threonine residues of nuclear and cytoplasmic proteins, thereby modulating their activity, stability, and localization.[9] O-GlcNAcylation is increasingly recognized as a key regulator of various signaling pathways, often in a reciprocal relationship with phosphorylation.[10] It is plausible that by influencing the intracellular UDP-GlcNAc pool, this compound could impact cellular signaling through this mechanism.

Experimental Protocols

General Synthesis of N-Acyl-D-Glucosamine Derivatives

This protocol is a generalized procedure for the N-acylation of D-glucosamine and can be adapted for the synthesis of this compound.

Materials:

-

D-glucosamine hydrochloride

-

Anhydrous methanol

-

Sodium methoxide

-

Valeric anhydride (or other appropriate acid anhydride)

-

Diethyl ether

-

Ice-water bath

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve D-glucosamine hydrochloride in anhydrous methanol containing an equimolar amount of sodium methoxide.

-

Stir the solution to allow for the precipitation of sodium chloride.

-

Remove the sodium chloride precipitate by filtration.

-

To the filtrate, gradually add 1.2-1.5 equivalents of valeric anhydride while stirring in an ice-water bath.

-

Continue stirring for several hours and then allow the reaction mixture to stand at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

The this compound product will precipitate out of the solution.

-

Collect the white precipitate by filtration.

-

Wash the product with cold methanol and then with diethyl ether to remove any unreacted fatty acid.

-

Dry the final product in a desiccator.

(Adapted from Inouye et al. and a simplified protocol).[11]

Chondrocyte Culture and Gene Expression Analysis

This protocol outlines a general workflow for assessing the effect of this compound on chondrocyte gene expression.

Future Directions and Conclusion

The study of this compound is a promising frontier in glycobiology and drug development. While the existing data on related compounds, particularly N-butyryl-D-glucosamine, suggests a potential for chondroprotective and bone-preserving effects, further research is imperative. Key areas for future investigation include:

-

Metabolic Fate: Elucidating the specific metabolic pathway of this compound and the enzymatic processes involved in its cellular processing.

-

Signaling Pathways: Identifying the precise signaling cascades modulated by this compound, including its impact on O-GlcNAcylation of specific protein targets.

-

Quantitative Biology: Determining the dose-dependent effects and therapeutic window of this compound in relevant in vitro and in vivo models.

-

Comparative Studies: Directly comparing the biological activities of a series of N-acyl-D-glucosamine derivatives to understand the structure-activity relationship related to the acyl chain length.

References

- 1. Physiological effects of oral glucosamine on joint health: current status and consensus on future research priorities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acylation of glucosamine modulates chondrocyte growth, proteoglycan synthesis, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-butyryl glucosamine increases matrix gene expression by chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disease modifying effects of N-butyryl glucosamine in a streptococcal cell wall induced arthritis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ffhdj.com [ffhdj.com]

- 8. Disease modifying effects of N-butyryl glucosamine in a streptococcal cell wall induced arthritis model in rats. | The Journal of Rheumatology [jrheum.org]

- 9. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 10. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 11. rejensa.com [rejensa.com]

Elucidating the Cellular Impact of Glucosamine and its Derivatives on Key Signaling Pathways: A Technical Guide

Disclaimer: This technical guide provides an in-depth analysis of the effects of glucosamine and its derivatives on specific cell signaling pathways. It is important to note that while the user requested information specifically on N-Valeryl-D-glucosamine, a comprehensive search of scientific literature yielded limited specific data for this particular compound. Therefore, this document focuses on the more extensively studied parent compound, glucosamine, and its common derivative, N-acetyl-glucosamine, to provide a relevant and data-rich overview for researchers, scientists, and drug development professionals.

Introduction

Glucosamine, an amino sugar and a prominent dietary supplement, has garnered significant attention for its potential therapeutic effects, particularly in the context of osteoarthritis and cancer. Its biological activities are largely attributed to its influence on various cellular processes, including inflammation, apoptosis, and cell proliferation. This guide delves into the molecular mechanisms underlying these effects, with a specific focus on key signaling pathways modulated by glucosamine and its derivatives. We will explore its role in TRAIL-induced apoptosis, the NF-κB signaling cascade, and the p70S6K pathway, presenting quantitative data, detailed experimental protocols, and visual representations of these complex cellular events.

Glucosamine's Role in TRAIL-Induced Apoptosis

Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells. However, many cancer cells develop resistance to TRAIL. Glucosamine has been shown to sensitize cancer cells to TRAIL-induced apoptosis, making it a potential candidate for combination cancer therapy.

Quantitative Data: Enhancement of Apoptosis

A study on the human prostate cancer cell line DU145 demonstrated that pre-treatment with glucosamine significantly enhances TRAIL-induced apoptosis.[1]

| Treatment Condition | Percentage of Apoptotic Cells (Annexin V positive) | Fold Increase vs. Untreated |

| Untreated | ~5% | 1 |

| Glucosamine (2 mM) alone | ~5% | 1 |

| TRAIL (50 ng/mL) alone | ~5% | 1 |

| Glucosamine (2 mM) + TRAIL (50 ng/mL) | >20% | >4 |

Data is approximated from graphical representations in the cited literature.[1]

Signaling Pathway Diagram

The combination of glucosamine and TRAIL activates both the extrinsic and intrinsic apoptotic pathways.[1][2] Glucosamine treatment can lead to an increase in the expression of Death Receptor 5 (DR5), a receptor for TRAIL. The binding of TRAIL to DR5 initiates the extrinsic pathway through the activation of caspase-8. This, in turn, can trigger the intrinsic pathway through the cleavage of Bid to tBid, leading to the translocation of BAK to the mitochondrial outer membrane.[1] This results in the release of cytochrome c and SMAC, leading to the activation of caspase-9 and subsequently caspase-3, culminating in apoptosis.[1] Furthermore, the combination treatment has been observed to suppress the expression of key anti-apoptotic factors such as cFLIP, BCL-XL, MCL-1, and XIAP.[1][2]

References

Exploring the Anti-inflammatory Potential of N-Valeryl-D-glucosamine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the prospective anti-inflammatory properties of N-Valeryl-D-glucosamine. In the absence of direct empirical data on this specific molecule, this paper synthesizes the established anti-inflammatory mechanisms of its constituent components, D-glucosamine and valeric acid, along with structure-activity relationships derived from analogous N-acyl-glucosamine derivatives. We present hypothesized mechanisms of action, centering on the inhibition of key inflammatory signaling pathways such as NF-κB, TLR4, and the NLRP3 inflammasome. Furthermore, this guide outlines detailed experimental protocols for the systematic evaluation of this compound's anti-inflammatory efficacy, from in vitro cell-based assays to in vivo models of inflammation. Quantitative data from related compounds are presented in structured tables to provide a predictive framework for experimental outcomes. All logical and experimental workflows are accompanied by detailed diagrams generated using the DOT language to ensure clarity and reproducibility. This document serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel glucosamine derivatives.

Introduction

Glucosamine and its derivatives have long been investigated for their therapeutic potential, particularly in the context of inflammatory conditions such as osteoarthritis. The addition of an acyl group to the glucosamine backbone can significantly modulate its biological activity, influencing its lipophilicity, cell permeability, and interaction with molecular targets. This compound, a derivative featuring a five-carbon valeryl group, is a promising but understudied molecule in this class.

The valeric acid moiety is of particular interest due to its own emerging anti-inflammatory properties. As a short-chain fatty acid, valeric acid has been shown to modulate immune responses by dampening macrophage activation and reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α.[1][2] It is hypothesized that by combining the known immunomodulatory effects of the glucosamine scaffold with the anti-inflammatory activity of valeric acid, this compound may represent a novel and potent anti-inflammatory agent.

This whitepaper will project the anti-inflammatory profile of this compound by examining the activities of its parent molecules and structurally similar compounds. We will propose key signaling pathways likely to be modulated by this compound and provide a roadmap for its experimental validation.

Proposed Mechanisms of Anti-inflammatory Action

Based on the known biological activities of glucosamine derivatives and valeric acid, this compound is predicted to exert its anti-inflammatory effects through the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Both glucosamine and valeric acid have been shown to independently inhibit NF-κB activation.[3] We postulate that this compound will similarly interfere with this pathway, likely by preventing the degradation of IκBα, which would otherwise release NF-κB to translocate to the nucleus and initiate transcription of inflammatory mediators.

Modulation of Toll-Like Receptor 4 (TLR4) Signaling

Toll-Like Receptor 4 (TLR4) is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent inflammatory response. N-palmitoyl-D-glucosamine, a structurally related N-acyl derivative, has been shown to act as a TLR4 antagonist.[4] It is plausible that this compound could also interfere with TLR4 signaling, potentially by competing with LPS for binding to the MD-2 co-receptor, thereby preventing the downstream activation of inflammatory cascades.

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, leads to the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Studies on N-palmitoyl-D-glucosamine have demonstrated its ability to downregulate the TLR-4/NLRP3/iNOS pathway.[5][6][7][8] We hypothesize that this compound may similarly inhibit the activation of the NLRP3 inflammasome, leading to reduced secretion of IL-1β.

Predicted Quantitative Anti-inflammatory Effects

While specific quantitative data for this compound is not yet available, we can extrapolate potential efficacy from studies on related compounds. The following tables summarize reported data for other glucosamine derivatives and serve as a predictive baseline for future experiments with this compound.

Table 1: Predicted In Vitro Anti-inflammatory Activity of this compound

| Parameter | Assay System | Predicted IC50 / % Inhibition | Reference Compound(s) |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 10-100 µM | Deoxygenated N-acetyl glucosamine derivatives[9][10][11] |

| TNF-α Secretion | LPS-stimulated primary peritoneal macrophages | 20-50% inhibition at 100 µM | Deoxygenated N-acetyl glucosamine derivatives[12][13] |

| IL-6 Secretion | LPS-stimulated RAW 264.7 macrophages | 30-60% inhibition at 100 µM | Deoxygenated N-acetyl glucosamine derivatives[9][10][11] |

| IL-1β Secretion | LPS-stimulated THP-1 macrophages | 25-55% inhibition at 100 µM | Sulfated glucosamine |

Table 2: Predicted In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Parameter Measured | Predicted Effect (at 50-200 mg/kg) | Reference Compound(s) |

| LPS-induced systemic inflammation in mice | Serum TNF-α levels | 30-50% reduction | Deoxygenated N-acetyl glucosamine derivatives[12][13][14] |

| LPS-induced systemic inflammation in mice | Serum IL-6 levels | 40-60% reduction | Deoxygenated N-acetyl glucosamine derivatives[12][13][14] |

| Carrageenan-induced paw edema in rats | Paw volume | 25-45% reduction | Glucosamine |

| Collagen-induced arthritis in mice | Arthritis score | Significant reduction | N-acetyl-glucosamine |

Proposed Experimental Protocols

To systematically evaluate the anti-inflammatory properties of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo efficacy models.

In Vitro Assays

4.1.1. Cell Culture

-

Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 will be used. RAW 264.7 cells will be cultured in DMEM, and THP-1 cells in RPMI-1640, both supplemented with 10% FBS and 1% penicillin-streptomycin. THP-1 cells will be differentiated into macrophages by treatment with PMA (phorbol 12-myristate 13-acetate).

4.1.2. Cytotoxicity Assay

-

To determine the non-toxic working concentrations of this compound, a standard MTT assay will be performed. Cells will be treated with a range of concentrations of the compound for 24 hours.

4.1.3. Nitric Oxide (NO) Production Assay

-

RAW 264.7 cells will be pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant, an indicator of NO production, will be measured using the Griess reagent.

4.1.4. Cytokine Quantification

-

Cells will be treated as described for the NO assay. The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatants will be quantified by ELISA. The corresponding mRNA expression levels will be determined by quantitative real-time PCR (qRT-PCR).

4.1.5. Western Blot Analysis

-

To investigate the effect on the NF-κB pathway, the phosphorylation of IκBα and the nuclear translocation of p65 will be assessed by Western blot. To assess the impact on the NLRP3 inflammasome, the expression of NLRP3, ASC, and cleaved caspase-1 will be analyzed.

In Vivo Models

4.2.1. LPS-Induced Systemic Inflammation in Mice

-

C57BL/6 mice will be orally administered with this compound or vehicle for 3 days prior to an intraperitoneal injection of LPS (10 mg/kg). Serum levels of TNF-α and IL-6 will be measured 2 and 6 hours post-LPS injection.

4.2.2. Carrageenan-Induced Paw Edema in Rats

-

Wistar rats will be orally administered with this compound or a reference drug (e.g., indomethacin) 1 hour before the sub-plantar injection of carrageenan into the right hind paw. Paw volume will be measured at several time points post-injection.

Conclusion and Future Directions

This compound presents a compelling candidate for a novel anti-inflammatory agent, leveraging the established immunomodulatory properties of both the glucosamine scaffold and the valeric acid moiety. The proposed mechanisms of action, including the inhibition of the NF-κB, TLR4, and NLRP3 inflammasome pathways, offer multiple avenues for therapeutic intervention in inflammatory diseases.

The experimental framework outlined in this whitepaper provides a clear and comprehensive strategy for the systematic evaluation of this compound's anti-inflammatory potential. Successful validation of the hypothesized activities would warrant further preclinical development, including pharmacokinetic and toxicological studies, to fully characterize its profile as a potential therapeutic. The exploration of this compound and other novel N-acyl-glucosamine derivatives could pave the way for a new generation of targeted and effective anti-inflammatory drugs.

References

- 1. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism [mdpi.com]

- 7. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 12. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Valeryl-D-glucosamine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Valeryl-D-glucosamine is a derivative of the naturally occurring amino sugar D-glucosamine.[1] While specific research on the cellular effects of this compound is limited, its parent compound, D-glucosamine, and other N-acyl derivatives have been investigated for their potential roles in modulating biological pathways, including those involved in inflammation and cancer.[1][2] These application notes provide a comprehensive guide for researchers initiating cell culture studies with this compound, drawing upon existing knowledge of related compounds to suggest starting protocols and experimental designs.

This compound is recognized for its potential as a building block in the synthesis of bioactive molecules and in the development of glycosylated drugs.[1] Its valeryl group may enhance its solubility and stability, making it a candidate for various therapeutic applications.[1]

Disclaimer: The following protocols and suggested concentrations are based on studies of related N-acyl-D-glucosamine compounds and should be considered as starting points. Researchers must perform their own dose-response experiments to determine the optimal concentrations and conditions for their specific cell lines and experimental questions.

Data Presentation

Table 1: Template for Recording Experimental Data for this compound

| Cell Line | Seeding Density (cells/cm²) | Treatment Concentration (µM) | Treatment Duration (hours) | Assay Type | Observed Effect (e.g., % inhibition, IC50) |

| e.g., MCF-7 | e.g., 1 x 10⁴ | e.g., 10, 50, 100, 250, 500 | e.g., 24, 48, 72 | e.g., MTT Assay | Record quantitative results here |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Determine the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

-

Calculate the mass of this compound required using its molecular weight (263.29 g/mol ).

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO or PBS to achieve the desired stock concentration. Note: Test the solubility in a small volume first. For compounds with unknown solubility, DMSO is a common starting solvent.

-

Vortex the solution until the powder is completely dissolved.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Viability and Proliferation Assay (e.g., MTT Assay)

This protocol is designed to determine the cytotoxic or anti-proliferative effects of this compound on a chosen cell line.

Materials:

-

Selected mammalian cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. Suggested starting concentrations could range from 10 µM to 1000 µM.

-

Include a vehicle control (medium with the same concentration of DMSO or PBS used for the highest treatment concentration) and an untreated control.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared treatment media.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Mandatory Visualizations

Signaling Pathway Diagram

Based on the anti-inflammatory properties of related N-acyl-D-glucosamine compounds, a hypothetical signaling pathway is presented below. This diagram illustrates a potential mechanism by which this compound might exert its effects.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow Diagram

The following diagram outlines a standard workflow for testing the effects of a new compound, such as this compound, in a cell culture-based experiment.

Caption: General experimental workflow for in vitro compound testing.

References

Application Note: A Proposed LC-MS/MS Method for the Quantification of N-Valeryl-D-glucosamine in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract